Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate
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Overview
Description
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate is a chemical compound with the molecular formula C27H51NO6S and a molecular weight of 517.76 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
The synthesis of Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate involves the reaction of tris(2-hydroxypropyl)amine with p-isododecylbenzenesulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate is utilized in various scientific research fields:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: The compound is employed in cell culture studies as a detergent to lyse cells and solubilize proteins.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The mechanism of action of Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. It forms micelles, which encapsulate hydrophobic molecules within their hydrophobic core, facilitating their dispersion in water. This property is particularly useful in drug delivery systems, where the compound can encapsulate and transport hydrophobic drugs to target sites in the body .
Comparison with Similar Compounds
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate can be compared with other surfactants such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB):
Sodium dodecyl sulfate (SDS): SDS is an anionic surfactant commonly used in protein denaturation and electrophoresis. Unlike this compound, SDS has a simpler structure and is more widely used in laboratory applications.
Cetyltrimethylammonium bromide (CTAB): CTAB is a cationic surfactant used in DNA extraction and nanoparticle synthesis.
This compound stands out due to its unique combination of hydroxyl groups and sulfonate functionality, which provides distinct solubilizing and emulsifying properties.
Properties
CAS No. |
93922-06-6 |
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Molecular Formula |
C27H51NO6S |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
4-(10-methylundecyl)benzenesulfonate;tris(2-hydroxypropyl)azanium |
InChI |
InChI=1S/C18H30O3S.C9H21NO3/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21;1-7(11)4-10(5-8(2)12)6-9(3)13/h12-16H,3-11H2,1-2H3,(H,19,20,21);7-9,11-13H,4-6H2,1-3H3 |
InChI Key |
WVXIPNBIBZKYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C[NH+](CC(C)O)CC(C)O)O |
Origin of Product |
United States |
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